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Compound of Interest |

Compound Name: dodecane-2,11-dione
CAS No.: 7029-09-6
Cat. No.: B1594087
- 7

Strategic Context & Molecular Profile

Dodecane-2,11-dione (

, MW: 198.30 g/mol ) represents a class of symmetrical

-functionalized aliphatic chains often utilized as precursors for high-performance polyamides
and polyesters.

The primary challenge in elucidating this structure is not the identification of functional groups,
but the confirmation of regiochemistry (position 2,11 vs. 3,10 or 4,9) and the verification of
symmetry. In a drug development or materials science context, distinguishing this specific
iIsomer from its constitutional isomers (e.g., dodecane-3,10-dione) is critical for controlling
polymer crystallinity or metabolic stability.

Core Logic of Elucidation

The elucidation strategy relies on the "Symmetry Filter." Because the molecule is chemically
equivalent from both ends (

symmetry axis), the NMR spectra will display half the expected complexity of an asymmetrical
isomer.

Spectroscopic Strategy & Workflow
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The following workflow illustrates the decision matrix for confirming the structure, moving from

mass-based identification to connectivity and finally synthetic validation.

Unknown Sample
(C12H2202)

Mass Spectrometry (EI)
Objective: MW & End-Group Logic

MS Analysis

FT-IR Spectroscopy
Objective: Functional Group (C=0) McLafferty (m/z 58) Alpha Cleavage (m/z 43)

1H & 13C NMR
Objective: Symmetry & Connectivity

Synthetic Validation
(Wacker Oxidation)

Click to download full resolution via product page

Figure 1: Analytical workflow for the structural determination of dodecane-2,11-dione.

Mass Spectrometry (EI-MS)

Objective: Establish molecular weight and confirm the methyl-ketone motif via characteristic

fragmentation.

Primary Fragmentation Pathways
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Electron lonization (70 eV) will yield a Molecular lon (

) at m/z 198. However, the diagnostic power lies in the fragment ions.

o McLafferty Rearrangement (Dominant): Long-chain methyl ketones undergo a specific
rearrangement involving the

-hydrogen.
o Mechanism: Migration of a

-hydrogen to the carbonyl oxygen, followed by cleavage of the
bond.

o Diagnostic Peak:m/z 58 (

).

o Note: Both ends of the molecule can produce this fragment, reinforcing the presence of a
methyl ketone with at least a propyl chain attached.

e -Cleavage:

o Loss of Methyl:

(m/z 183).

o Formation of Acylium lon: m/z 43 (
). This is typically the base peak (100% abundance) in methyl ketones.

Table 1: Key MS Diagnostic Peaks
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m/z lon Identity Structural Implication

198 Confirms Molecular Formula

183 Loss of terminal methyl group

- McLafferty Rearrangement
(Confirming 2-one position)

43 Acetyl group (Base Peak)

Infrared Spectroscopy (FT-IR)

Objective: Confirm the oxidation state of the oxygen atoms.

e Carbonyl Stretch (

): A strong, sharp band at 1715

o Differentiation: Esters would appear ~1735-1750

; Aldehydes ~1725
(with Fermi doublet). The 1715

value is diagnostic for acyclic, aliphatic ketones.
e C-H Stretches: 2920-2850

(Methylene chain).

Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of structure. The symmetry of dodecane-2,11-dione renders the

two ends of the molecule magnetically equivalent.

H NMR (Proton) Analysis
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Solvent:
| Frequency: 400 MHz

Due to

symmetry, we observe signals for only half the molecule (6 carbons' worth of protons).

o Methyl Termini (
):
o Shift:
2.13 ppm.
o Multiplicity: Singlet (s).
o Integration: 6H (representing 2 x
).
o Reasoning: Isolated methyls attached directly to a carbonyl.
e -Methylenes (
):
o Shift:
2.42 ppm.
o Multiplicity: Triplet (t,
Hz).
o Integration: 4H (representing 2 x

at C3 and C10).

o Reasoning: Deshielded by the adjacent carbonyl; coupling to the
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-methylene.

e -Methylenes (
):
o Shift:
1.56 ppm.
o Multiplicity: Multiplet (quintet-like).
o Integration: 4H.

o Bulk Methylenes (
):
o Shift:
1.28 ppm.
o Multiplicity: Broad singlet/multiplet.
o Integration: 8H (C5, C6, C7, C8).
C NMR (Carbon) Analysis

Solvent:

| Decoupled

We expect exactly 6 signals for the 12 carbons.
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Shift (
Carbon Type Assignment
ppm)
Carbonyl 209.1 C2, C11 (Ketone)
“Methylene 43.8 C3,C10
Methyl 29.9 C1, C12
-Methylene 239 €4, C9
Bulk 29.1-29.3 C5-C8 (Overlapping signals)

Synthetic Validation Protocol

Objective: To authoritatively validate the elucidated structure, one must synthesize the
authentic standard. The most robust route to methyl ketones from terminal olefins is the
Wacker Oxidation.

Protocol: Wacker Oxidation of 1,11-Dodecadiene

This protocol converts the terminal alkene groups of 1,11-dodecadiene directly into methyl
ketones.

Reagents:

Substrate: 1,11-Dodecadiene (CAS: 5876-87-9).

Catalyst:

(10 mol%).

Co-oxidant:

(1 equiv).

Atmosphere: Oxygen (
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, balloon pressure).

e Solvent: DMF/Water (7:1).

Step-by-Step Methodology:

Setup: In a 50 mL round-bottom flask, dissolve

(0.5 mmol) and
(5 mmol) in DMF (20 mL) and
(3 mL).
o Addition: Add 1,11-dodecadiene (5 mmol) slowly at room temperature.

e Oxidation: Purge the flask with

and maintain under an oxygen balloon. Stir vigorously at 60°C for 6 hours. The solution
typically turns from green to black/brown.

e Workup: Dilute with 3N HCI (cold) to break copper complexes. Extract with diethyl ether (
mL).

 Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via silica gel flash chromatography (Hexane:EtOAc 9:1).

e Result: The product, dodecane-2,11-dione, is obtained as a white, low-melting solid or
colorless oil (depending on purity/ambient temp).

1,11-Dodecadiene
(Terminal Alkene)

PdCI2 / CuCI2
02/ DMF / H20

Dodecane-2,11-dione
(Methyl Ketone)

Pd-Alkene Complex
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Figure 2: Synthetic pathway for the validation of the target molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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